molecular formula C18H17N3O B12593650 1-(5-Benzyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one CAS No. 648895-47-0

1-(5-Benzyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one

Cat. No.: B12593650
CAS No.: 648895-47-0
M. Wt: 291.3 g/mol
InChI Key: CNXGCWWMXOFOAQ-UHFFFAOYSA-N
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Description

1-(5-Benzyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a benzyl group attached to the triazole ring and a phenylpropanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Benzyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Phenylpropanone Moiety: This can be achieved through a Friedel-Crafts acylation reaction, where benzene reacts with a propanoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-Benzyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of benzyl alcohol or benzoic acid.

    Reduction: Formation of 1-(5-Benzyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(5-Benzyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Benzyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Benzyl-2H-1,2,3-triazol-5-yl)-3-phenylpropan-1-one: Similar structure but with different positioning of the benzyl group.

    1-(5-Phenyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

1-(5-Benzyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzyl and phenyl groups provides a unique combination of steric and electronic effects, making it a valuable compound for various applications.

Properties

CAS No.

648895-47-0

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

1-(5-benzyl-2H-triazol-4-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C18H17N3O/c22-17(12-11-14-7-3-1-4-8-14)18-16(19-21-20-18)13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20,21)

InChI Key

CNXGCWWMXOFOAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=NNN=C2CC3=CC=CC=C3

Origin of Product

United States

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